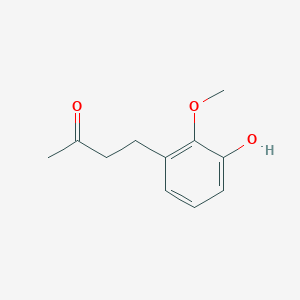

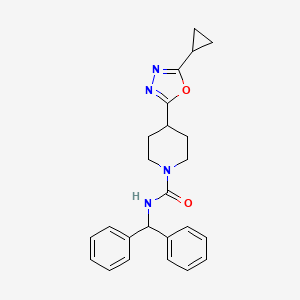

4-(3-Hydroxy-2-methoxyphenyl)butan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Electrochemical Conversion

A study by Bryan & Grimshaw (1997) explored the electrocatalytic hydrogenation of phenylbutenones, including 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one, at a nickel cathode. This process is significant for the hydrogenation of enones like 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one, with a focus on optimizing current efficiency and product composition (Bryan & Grimshaw, 1997).

Catalysts in Cascade Reactions

Morad et al. (2017) reported on the use of a supported AuPd nanoalloy catalyst for the one-pot synthesis of 4-phenylbutan-2-ones, including 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one, from benzyl alcohols and acetone. This study highlights the catalyst's effectiveness in a series of reactions, including hydrogenation and dehydrogenation, crucial for the synthesis of such compounds (Morad et al., 2017).

Synthesis of Fragrant Compounds

Kuznetsov et al. (2015) investigated the synthesis of fragrant diazahomoadamantan-9-ones using 4-phenylbutan-2-one derivatives, including 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one. Their research contributes to understanding the chemical pathways in the creation of fragrance compounds (Kuznetsov et al., 2015).

Fragrance Synthesis via Heterogeneous Catalysis

Climent et al. (2007) demonstrated the one-pot synthesis of 4-(p-methoxyphenyl)butan-2-one, a compound with a raspberry scent, using palladium catalysts. This study is relevant for the application of heterogeneous catalysis in fragrance synthesis, particularly involving compounds like 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one (Climent et al., 2007).

Metabolites of Endophytic Fungi

Dai et al. (2006) isolated new metabolites, including derivatives of 4-phenylbutan-2-one, from the endophytic fungus Nodulisporium sp. This research is essential for understanding the metabolites produced by endophytic fungi and their potential applications (Dai et al., 2006).

Synthesis and Crystal Structure Analysis

Wang Yong-jian (2010) conducted a study on the synthesis and crystal structure of derivatives of 4-hydroxy-4-phenylbutan-2-ones, providing valuable information on the structural aspects of these compounds (Wang Yong-jian, 2010).

Safety and Hazards

properties

IUPAC Name |

4-(3-hydroxy-2-methoxyphenyl)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(12)6-7-9-4-3-5-10(13)11(9)14-2/h3-5,13H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBXSRMPMBKJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=C(C(=CC=C1)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxy-2-methoxyphenyl)butan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2972599.png)

![2-[4-(Difluoromethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2972604.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2972610.png)

![N-[2-(Cyclopropylmethyl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2972612.png)

![1-[(4-fluorophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2972615.png)

![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2972619.png)